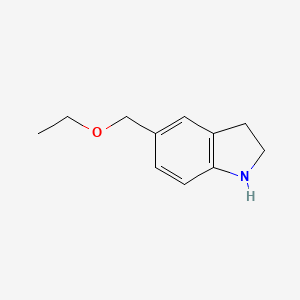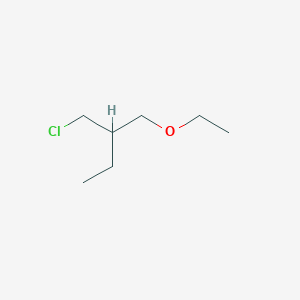
2-(Chloromethyl)-1-ethoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-ethoxybutane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a butane chain with an ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxybutane typically involves the chloromethylation of 1-ethoxybutane. One common method is the reaction of 1-ethoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the butane chain to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-ethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
科学的研究の応用
作用機序
The mechanism of action of 2-(Chloromethyl)-1-ethoxybutane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with various nucleophilic species, resulting in the substitution of the chlorine atom. The compound’s reactivity is influenced by the electronic properties of the ethoxy and butane groups, which can stabilize or destabilize the transition state during the reaction .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1-methoxybutane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxypropane: Similar structure but with a propane chain instead of a butane chain.
2-(Bromomethyl)-1-ethoxybutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-ethoxybutane is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity patterns. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C7H15ClO |
|---|---|
分子量 |
150.64 g/mol |
IUPAC名 |
1-chloro-2-(ethoxymethyl)butane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
UJHVHMGVRJRLJQ-UHFFFAOYSA-N |
正規SMILES |
CCC(COCC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
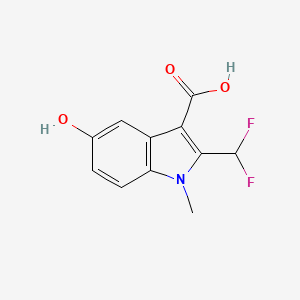
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
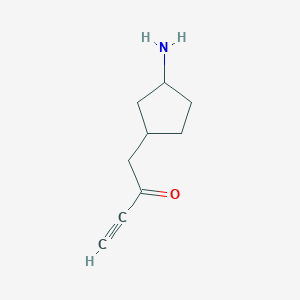
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
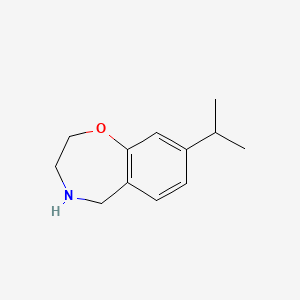
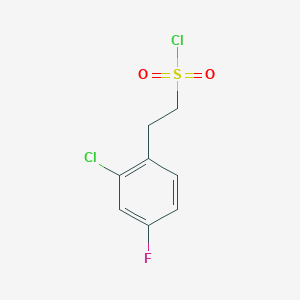
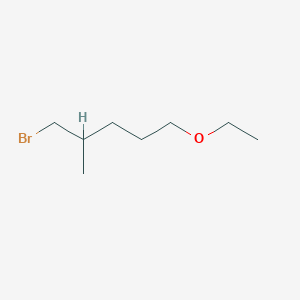
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
